molecular formula C21H14ClF3N2O2 B3005709 5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole CAS No. 1935723-12-8

5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole

Cat. No. B3005709
CAS RN: 1935723-12-8
M. Wt: 418.8
InChI Key: PTVDDTRIORXTMW-UHFFFAOYSA-N
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Description

The compound "5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring of two nitrogen atoms at non-adjacent positions. Imidazole derivatives have been extensively studied due to their potential biological activities, including antibacterial properties. The structure of the compound suggests that it may possess similar activities, given the presence of electron-withdrawing groups such as the trifluoromethoxy group, which is known to enhance such properties.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the formation of the imidazole ring followed by the introduction of various substituents at specific positions on the ring. For instance, the synthesis of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole analogues has been explored for their antibacterial properties, indicating the importance of the aryl rings and the imidazole NH for biological activity . The synthesis of related compounds typically requires careful selection of starting materials and reaction conditions to ensure the correct placement of substituents and the retention of the imidazole core structure.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite complex, with various substituents influencing the overall shape and electronic distribution of the molecule. For example, the crystal structure of a related compound, 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, shows that molecules are linked by intermolecular hydrogen bonds and exhibit C–H⋯π interaction and intramolecular H-bonds . These interactions can significantly affect the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, often acting as ligands in coordination chemistry or as intermediates in the synthesis of pharmaceuticals. The reactivity of such compounds is influenced by the substituents attached to the imidazole ring. For example, the presence of electron-withdrawing or electron-donating groups can alter the nucleophilicity or electrophilicity of the imidazole nitrogen atoms, thus affecting the types of reactions the compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are determined by their molecular structure. For instance, the presence of chloro and trifluoromethoxy groups can increase the compound's lipophilicity, potentially affecting its solubility and membrane permeability . The crystal structure analysis of similar compounds provides insights into their solid-state properties, such as melting points and solubility . These properties are crucial for the practical application of the compounds in pharmaceutical formulations.

Scientific Research Applications

Synthesis and Structural Analysis

Research on imidazole derivatives often focuses on their synthesis and structural characterization, laying the foundation for understanding their reactivity and potential applications. For instance, the microwave-assisted synthesis of imidazole derivatives has been reported, highlighting a method for creating complex molecules with potential biological activity (Saberi et al., 2009). Additionally, studies on the crystal structures of these compounds provide insights into their molecular arrangements, which is crucial for designing molecules with desired properties (Shraddha et al., 2020).

Antifungal and Antibacterial Properties

Imidazole derivatives have been explored for their antifungal and antibacterial properties. Research demonstrates that substituent groups on the imidazole ring can significantly affect the molecule's biological activity, offering a pathway to developing new antimicrobial agents. For example, studies on the antifungal activity of substituted imidazoles against various strains suggest their potential as therapeutic agents (Macías et al., 2018).

Applications in Chemotherapy

Imidazole derivatives have also been investigated for their potential applications in chemotherapy, particularly in the treatment of tropical diseases. The synthesis and evaluation of copper complexes with imidazole ligands show promising results against certain diseases, highlighting the role of metal-imidazole complexes in medicinal chemistry (Navarro et al., 2000).

Luminescence Properties

Furthermore, the luminescence properties of imidazole derivatives have attracted interest for potential applications in optoelectronic devices. Studies on the synthesis and luminescence properties of substituted imidazoles indicate their utility in developing materials with high fluorescence quantum efficiency, which could be beneficial for creating sensors and other photonic devices (Zhang et al., 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, “2-(Trifluoromethoxy)phenyl isocyanate” is classified as a flammable liquid and vapor. It may cause skin and eye irritation and may cause respiratory irritation if inhaled .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, its potential biological activity, or its physical or chemical properties .

properties

IUPAC Name

4-(2-chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N2O2/c1-12-19(13-6-2-4-8-15(13)22)27-20(26-12)18-11-10-16(28-18)14-7-3-5-9-17(14)29-21(23,24)25/h2-11H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVDDTRIORXTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(O2)C3=CC=CC=C3OC(F)(F)F)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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